α-amino-2-cyclopentenylacetic acid
Description
Properties
Molecular Weight |
127.14 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between α-amino-2-cyclopentenylacetic acid and its analogs:
Key Comparative Insights
This may enhance reactivity in cycloaddition reactions (e.g., Diels-Alder) or alter binding affinity in biological systems. In contrast, the phenyl group in (R)-2-amino-2-phenylacetic acid provides aromaticity, reducing solubility in aqueous environments but stabilizing charge interactions in hydrophobic binding pockets .
Diphenylhydantoic acid’s urea linkage and dual phenyl groups distinguish it from simple amino acid derivatives, enabling anticonvulsant activity through voltage-gated sodium channel modulation .
Biological and Industrial Applications: this compound’s rigid structure may favor use in constrained peptide synthesis or as a chiral building block, whereas the cyclopentyl analog’s flexibility could suit dynamic molecular interactions . The chlorophenyl derivative’s lipophilicity makes it advantageous for blood-brain barrier penetration in central nervous system-targeted drugs .
Data Limitations
While structural comparisons are well-supported by the evidence, specific data on solubility, melting points, or pharmacokinetic properties of this compound are absent in the provided sources. Further experimental studies or computational modeling would be required to quantify these parameters.
Preparation Methods
Summary Table of Preparation Methods
Q & A
Q. What are the established synthetic routes for α-amino-2-cyclopentenylacetic acid, and how do reaction conditions influence yield and purity?
The synthesis of conformationally constrained amino acids like this compound often employs methods such as Curtius or Hofmann rearrangements to introduce cyclopentene rings. For example, cycloalkane diacetic acid monoamides can undergo Hofmann rearrangement to generate primary amines, which are further functionalized . Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to minimize side products. Characterization via HPLC and NMR is essential to confirm stereochemical integrity and purity, as cyclopentene rings may introduce strain affecting reactivity .
Q. How can researchers validate the structural identity of this compound derivatives?
Advanced spectroscopic techniques are required:
- NMR : H and C NMR can resolve cyclopentene ring conformation and amino acid stereochemistry.
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers . Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectral data .
Q. What biological assays are suitable for screening the bioactivity of this compound derivatives?
Initial screens might include:
- Enzyme inhibition assays : Test interactions with proteases or kinases, leveraging the compound’s constrained structure for active-site binding.
- Cellular uptake studies : Fluorescent tagging or radiolabeling to evaluate permeability in models like Caco-2 cells.
- Antimicrobial susceptibility testing : Assess activity against Gram-positive/negative bacteria, given cyclopentene-containing analogs’ historical use in antibiotic design .
Advanced Research Questions
Q. How can conformational constraints imposed by the cyclopentene ring enhance peptide stability and receptor selectivity?
The cyclopentene ring restricts backbone flexibility, reducing entropy loss upon binding to biological targets. For example, hybrid peptides incorporating this compound show improved resistance to proteolytic degradation and enhanced selectivity for G-protein-coupled receptors (GPCRs). Computational modeling (e.g., molecular dynamics) predicts preferred conformations, while circular dichroism (CD) validates secondary structure stabilization .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for cyclopentene-modified amino acids?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. To address this:
- Metabolic profiling : Use liver microsomes or hepatocytes to identify degradation pathways.
- Prodrug design : Introduce labile protecting groups (e.g., Boc or Fmoc) to enhance bioavailability.
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations with efficacy in animal models .
Q. How can researchers optimize chiral resolution methods for enantiomers of this compound?
Chiral stationary phases (CSPs) in HPLC (e.g., amylose- or cellulose-based columns) are effective for enantiomeric separation. Mobile-phase additives (e.g., diethylamine) improve peak symmetry. Alternatively, enzymatic resolution using acylases can selectively hydrolyze one enantiomer, though substrate specificity must be validated .
Q. What computational tools predict the impact of cyclopentene ring substitution on peptide binding affinity?
Density Functional Theory (DFT) calculates electronic effects of substituents (e.g., electron-withdrawing groups), while docking simulations (AutoDock Vina, Schrödinger Suite) assess steric compatibility with target proteins. QSAR models trained on cyclopentene-containing analogs can prioritize synthetic targets .
Methodological Considerations
Q. How should researchers design experiments to evaluate the environmental stability of this compound derivatives?
Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. Analyze degradation products via LC-MS and compare to environmental databases (e.g., PubChem) to assess ecotoxicological risks .
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
Nonlinear regression (e.g., Hill equation) quantifies IC values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Outlier detection (Grubbs’ test) ensures data integrity, particularly for high-throughput screens .
Q. How can researchers integrate this compound into solid-phase peptide synthesis (SPPS) protocols?
- Coupling conditions : Use HBTU/HOBt activation in DMF to minimize racemization.
- Side-chain protection : Select orthogonal protecting groups (e.g., Trt for amines) compatible with cyclopentene stability.
- Cleavage/deprotection : TFA cocktails with scavengers (e.g., triisopropylsilane) prevent cyclopentene ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
